2-(3-Methyloxetan-3-yl)cyclopropane-1-carbaldehyde
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Overview
Description
2-(3-Methyloxetan-3-yl)cyclopropane-1-carbaldehyde is a chemical compound with the molecular formula C8H12O2 and a molecular weight of 140.18 g/mol . This compound features a unique structure that includes both an oxetane ring and a cyclopropane ring, making it an interesting subject for various chemical studies and applications.
Preparation Methods
The synthesis of 2-(3-Methyloxetan-3-yl)cyclopropane-1-carbaldehyde typically involves multiple steps, including the formation of the oxetane ring and the cyclopropane ring. Specific synthetic routes and reaction conditions are often proprietary and may vary depending on the desired purity and yield . Industrial production methods are not widely documented, but laboratory-scale synthesis often involves the use of specialized reagents and catalysts to achieve the desired product.
Chemical Reactions Analysis
2-(3-Methyloxetan-3-yl)cyclopropane-1-carbaldehyde undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the aldehyde group to an alcohol.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the oxetane ring. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
2-(3-Methyloxetan-3-yl)cyclopropane-1-carbaldehyde has several applications in scientific research:
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and metabolic pathways.
Industry: Used in the development of new materials and chemical processes due to its reactivity and stability.
Mechanism of Action
The mechanism by which 2-(3-Methyloxetan-3-yl)cyclopropane-1-carbaldehyde exerts its effects is largely dependent on its chemical reactivity. The oxetane ring can undergo ring-opening reactions, which can lead to the formation of reactive intermediates. These intermediates can interact with various molecular targets, including enzymes and receptors, influencing biological pathways . The cyclopropane ring adds to the compound’s stability and reactivity, making it a versatile molecule in chemical reactions.
Comparison with Similar Compounds
Similar compounds to 2-(3-Methyloxetan-3-yl)cyclopropane-1-carbaldehyde include:
2-Methyloxetane: Shares the oxetane ring but lacks the cyclopropane ring, making it less stable and reactive.
Cyclopropane-1-carbaldehyde: Lacks the oxetane ring, resulting in different reactivity and applications.
2-(3-Methyloxetan-3-yl)cyclopropane-1-carboxylic acid: Similar structure but with a carboxylic acid group instead of an aldehyde, leading to different chemical properties and uses. The uniqueness of this compound lies in its combination of the oxetane and cyclopropane rings, which confer distinct reactivity and stability characteristics.
Properties
Molecular Formula |
C8H12O2 |
---|---|
Molecular Weight |
140.18 g/mol |
IUPAC Name |
2-(3-methyloxetan-3-yl)cyclopropane-1-carbaldehyde |
InChI |
InChI=1S/C8H12O2/c1-8(4-10-5-8)7-2-6(7)3-9/h3,6-7H,2,4-5H2,1H3 |
InChI Key |
POIDLTJUMBQABJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1(COC1)C2CC2C=O |
Origin of Product |
United States |
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